Pyrene
Overview
Description
Pyrene is a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings, resulting in a flat aromatic system. It is known for its high thermal stability and extensive electron delocalization. Pyrene's unique optical and electronic properties make it a subject of interest in various fields, including materials science, supramolecular chemistry, and biological chemistry .
Synthesis Analysis
The synthesis of pyrene and its derivatives has been a focus of research due to its potential applications. Novel methods for the regioselective synthesis of functionalized pyrenes have been developed, such as the unexpected 1,2-phosphinyl migration in an AlCl3/NaCl melt, which allows for further functionalization through C-P bond activation . Additionally, indirect methods for preparing pyrenes with unusual substitution patterns have been explored, involving reduced pyrenes, transannular ring closures, and cyclizations of biphenyl intermediates . Ruthenium(III) chloride catalyzed oxidation has been used for the efficient synthesis of pyrene-4,5-diones and pyrene-4,5,9,10-tetraones .
Molecular Structure Analysis
Pyrene's structure, composed of four benzene rings, gives it a unique planar melting ring structure. This structure is the smallest condensed polycyclic aromatic hydrocarbon and has been extensively studied for its structural properties . The synthesis of pyrene-based materials often involves the creation of conjugated systems, where the molecular structure is modified to enhance properties such as solubility, fluorescence intensity, and thermal stability .
Chemical Reactions Analysis
Pyrene undergoes various chemical reactions due to its reactive aromatic system. The coordination of pyrene to metal centers results in diverse photophysical behavior, which is not observed in pyrene alone . The oxidation of pyrene with ruthenium(III) chloride and sodium periodate is another example of a chemical reaction that pyrene can undergo, leading to the formation of diones and tetraones .
Physical and Chemical Properties Analysis
Pyrene's physical and chemical properties have been the subject of many studies. It exhibits excellent thermal stability, high fluorescence quantum efficiency, and high carrier mobility . These properties are enhanced in pyrene-based materials through the incorporation of various functional groups and the formation of conjugated systems. Pyrene-based materials have been used in applications such as organic light-emitting diodes (OLEDs) due to their electroluminescent properties . Pyrene's photophysical properties are also utilized in coordination complexes and metal-organic frameworks (MOFs), leading to applications in luminescence, photocatalysis, adsorption and separation, heterogeneous catalysis, electrochemical applications, and biomedical applications .
Scientific Research Applications
Fluorescence Studies
Pyrene is utilized as a fluorescence probe in various research areas. Its unique spectral features are exploited to investigate protein structure and conformational changes. When covalently attached to protein side chains, pyrene's spectral characteristics respond sensitively to the microenvironment, enabling studies on protein folding, interactions, and dynamics (Gursharan K Bains, Arti B. Patel, & V. Narayanaswami, 2011).
Polymer Research
In the field of polymer research, pyrene is used to investigate the self-association behavior of polymers. For instance, its application in studying the self-association of poly(sulfone aminels) has revealed insights into the influence of branching degrees on polymer behavior (Chao Gao, D. Yan, & Wei Chen, 2002).
Metal-Organic Frameworks (MOFs)
Pyrene-based ligands are integral in the synthesis of MOFs due to their optical and electronic properties. These frameworks have applications in areas like luminescence, photocatalysis, and electrochemical applications (F. P. Kinik et al., 2021).
Environmental Applications
Pyrene is also used in environmental research, such as in the study of the flameless incineration of pollutants under sub-critical and supercritical water conditions. This research provides insights into the mechanisms and behavior of organic molecule incineration (J. Onwudili & Paul T. Williams, 2006).
Solar Cell Research
In solar cell research, pyrene derivatives have been used as sensitizers in dye-sensitized solar cells. Pyrene's stability and electron-accepting nature make it suitable for constructing organic dyes with high conversion efficiencies (Chunlai Yu et al., 2013).
Organic Electronics
Pyrene is thoroughly investigated for applications in organic electronics like OLEDs and OFETs. Its pure blue emitting property and high planarity make it an excellent candidate for organic semiconductor materials (Y. Gong, X. Zhan, Qianqian Li, & Zhen Li, 2016).
Coordination Chemistry
The unique photophysical properties of pyrene are harnessed in coordination chemistry. When combined with metal centres, pyrene exhibits diverse photophysical behavior, useful in various applications (Ashlee J. Howarth, M. Majewski, & M. O. Wolf, 2015).
Biophysical Studies
In biophysics, pyrene-linked lipids are employed to study membrane properties, lipid movements, and protein-lipid interactions. Its hydrophobic nature and long excited state lifetime make it a useful tool in membrane biophysics (P. Somerharju, 2002).
Safety And Hazards
Pyrene is considered hazardous. It is advised to avoid release to the environment, not to breathe its dust/fume/gas/mist/vapours/spray, and to keep away from heat/sparks/open flames/hot surfaces . It is also recommended to wear protective gloves, protective clothing, and eye protection . Pyrene is very toxic to aquatic life with long-lasting effects .
Future Directions
properties
IUPAC Name |
pyrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEAQIROQSPTKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10 | |
Record name | PYRENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5163 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | PYRENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1474 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
41496-25-7, 17441-16-6 | |
Record name | Polypyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41496-25-7 | |
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Record name | Pyrene, dimer | |
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DSSTOX Substance ID |
DTXSID3024289 | |
Record name | Pyrene | |
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Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pyrene is a colorless solid, solid and solutions have a slight blue fluorescence. Used in biochemical research. (EPA, 1998), Dry Powder, Colorless solid, but may be yellow from impurities; [Hawley] Solid and solutions have slight blue fluorescence; [Merck Index] Yellow crystalline solid; [MSDSonline], Solid, PALE YELLOW OR COLOURLESS SOLID IN VARIOUS FORMS., Colorless solid, solid and solutions have a slight blue fluorescence. | |
Record name | PYRENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5163 | |
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Record name | Pyrene | |
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Record name | Pyrene | |
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Record name | Pyrene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042002 | |
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Record name | PYRENE | |
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Record name | PYRENE | |
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Boiling Point |
759 °F at 760 mmHg (EPA, 1998), 394 °C, 404.00 °C. @ 760.00 mm Hg, 404 °C, 759 °F | |
Record name | PYRENE | |
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URL | https://cameochemicals.noaa.gov/chemical/5163 | |
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Record name | Pyrene | |
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Record name | Pyrene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042002 | |
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Record name | PYRENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1474 | |
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Record name | PYRENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/867 | |
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Flash Point |
>200.0 °C (>392.0 °F) | |
Record name | Pyrene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4023 | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), In water, 0.135 mg/L at 25 °C, In water, median of 19 measured values from literature: 0.135 mg/L at 24-25 °C (average: 0.128 mg/L), Soluble in ethanol, ethyl ether, benzene, toluene; slightly soluble in carbon tetrachloride, Soluble in carbon disulfide, ligroin, Partially soluble in organic solvents, 0.000135 mg/mL at 25 °C, Solubility in water, mg/l at 25 °C: 0.135 | |
Record name | PYRENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5163 | |
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Record name | Pyrene | |
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Record name | Pyrene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042002 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Density |
1.27 at 73.4 °F (EPA, 1998) - Denser than water; will sink, 1.271 g/cu cm at 23 °C, 1.27 g/cm³, 1.27 at 73.4 °F | |
Record name | PYRENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5163 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4023 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Vapor Pressure |
2.6 mmHg at 392.7 °F ; 6.90 mmHg at 429.4 °F (NTP, 1992), 0.0000045 [mmHg], 4.5X10-6 mm Hg at 25 °C, Vapor pressure, Pa at ? °C: 0.08, depends upon the specific compound | |
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URL | https://cameochemicals.noaa.gov/chemical/5163 | |
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Record name | Pyrene | |
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Impurities |
... The usual contaminant which gives it a yellow color is tetracene. | |
Record name | Pyrene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4023 | |
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Product Name |
Pyrene | |
Color/Form |
Monoclinic prismatic tablets from alcohol or by sublimation; pure pyrene is colorless, Pale yellow plates (from toluene, sublimes), Colorless solid (tetracene impurities give yellow color) | |
CAS RN |
129-00-0 | |
Record name | PYRENE | |
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URL | https://cameochemicals.noaa.gov/chemical/5163 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4023 | |
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Melting Point |
313 °F (EPA, 1998), 150.62 °C, 151.2 °C, 151 °C, 313 °F | |
Record name | PYRENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5163 | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4023 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pyrene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042002 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | PYRENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1474 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PYRENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/867 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.